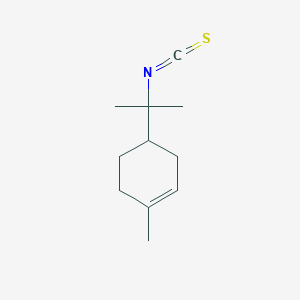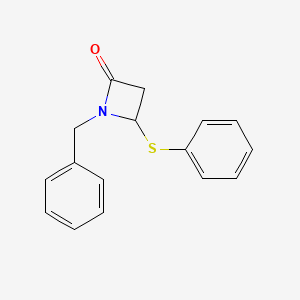![molecular formula C16H14O B14282752 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene CAS No. 122134-95-6](/img/structure/B14282752.png)
1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is an aromatic acetylene derivative This compound is characterized by the presence of a methoxy group and a methylphenyl group attached to a benzene ring through an ethynyl linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene can be synthesized through several methods. One common approach involves the reaction of 1-ethynyl-4-methoxy-2-methylbenzene with 2-diazo-5,5-dimethylcyclohexanedione (diazodimedone) to afford cycloadducts . This reaction typically requires specific conditions, such as the presence of a catalyst and controlled temperature.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods and conditions can vary depending on the desired application and production scale.
Análisis De Reacciones Químicas
Types of Reactions: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the ethynyl linkage or other functional groups.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with different electrophiles.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Electrophiles like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution can introduce halogen atoms to the benzene ring.
Aplicaciones Científicas De Investigación
1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Medicine: Investigated for its potential therapeutic properties and drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene involves its interaction with specific molecular targets and pathways. For instance, in electrophilic aromatic substitution reactions, the compound forms a sigma-bond with the electrophile, generating a positively charged benzenonium intermediate . This intermediate then undergoes further reactions to yield the final product.
Comparación Con Compuestos Similares
- 4-Methoxyphenylacetylene
- 1-Ethynyl-4-methoxy-2-methylbenzene
- 4-Methoxy-2-methylphenylacetylene
Comparison: 1-Methoxy-2-[(4-methylphenyl)ethynyl]benzene is unique due to its specific substitution pattern and the presence of both methoxy and methylphenyl groups. This combination imparts distinct chemical properties and reactivity compared to similar compounds .
Propiedades
Número CAS |
122134-95-6 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
1-methoxy-2-[2-(4-methylphenyl)ethynyl]benzene |
InChI |
InChI=1S/C16H14O/c1-13-7-9-14(10-8-13)11-12-15-5-3-4-6-16(15)17-2/h3-10H,1-2H3 |
Clave InChI |
KYRKZBFKNAAUBT-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C#CC2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



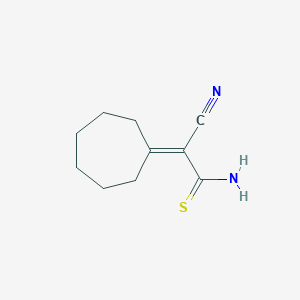
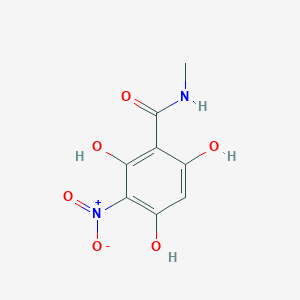
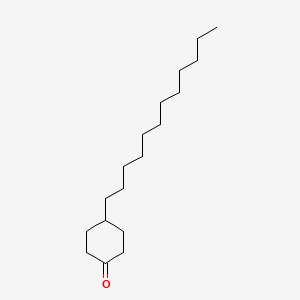
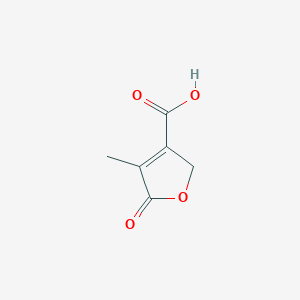
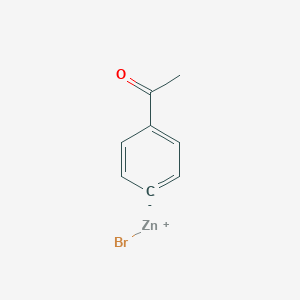
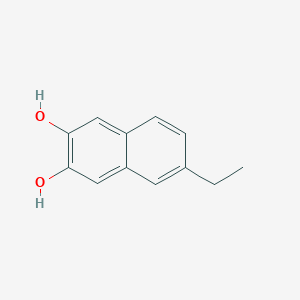
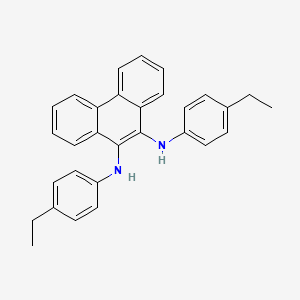
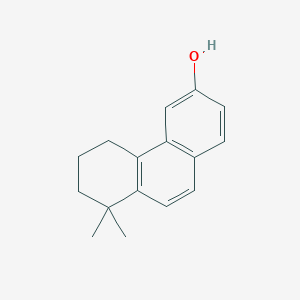
![4-(Octyloxy)phenyl 4-{[1-(trimethylsilyl)hexyl]oxy}benzoate](/img/structure/B14282724.png)
![1-{4-Fluoro-2-[(propan-2-yl)oxy]phenyl}piperazine](/img/structure/B14282732.png)

